tert-Butyl 3-bromo-5-methylbenzyl(methyl)carbamate
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Overview
Description
tert-Butyl 3-bromo-5-methylbenzyl(methyl)carbamate is a chemical compound with the molecular formula C13H18BrNO2 and a molecular weight of 300.2 g/mol . It is a solid compound that is often used in various chemical reactions and research applications.
Preparation Methods
The synthesis of tert-Butyl 3-bromo-5-methylbenzyl(methyl)carbamate typically involves the reaction of 3-bromo-5-methylbenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and yield.
Chemical Reactions Analysis
tert-Butyl 3-bromo-5-methylbenzyl(methyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-bromo-5-methylbenzyl(methyl)carbamate is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-bromo-5-methylbenzyl(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity . The bromine atom can also participate in halogen bonding interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar compounds to tert-Butyl 3-bromo-5-methylbenzyl(methyl)carbamate include:
tert-Butyl carbamate: A simpler carbamate compound used in similar applications.
tert-Butyl bromoacetate: Another brominated compound with different reactivity and applications.
tert-Butyl (5-bromopyridin-3-yl)carbamate: A structurally related compound with a pyridine ring instead of a benzene ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a bromine atom and a carbamate group, which confer distinct reactivity and biological activity.
Properties
IUPAC Name |
tert-butyl N-[(3-bromo-5-methylphenyl)methyl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-10-6-11(8-12(15)7-10)9-16(5)13(17)18-14(2,3)4/h6-8H,9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBWLIGAZLCWSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)CN(C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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